Core Identification and Structural Analysis
Core Identification and Structural Analysis
An In-Depth Technical Guide to the Chemical Properties and Applications of 1-Bromo-2-methoxybutane
This document provides a comprehensive technical overview of 1-bromo-2-methoxybutane, a versatile bifunctional molecule of significant interest in synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this guide synthesizes core chemical principles with practical, field-proven insights into the compound's properties, reactivity, and applications.
1-Bromo-2-methoxybutane is a halogenated ether with the chemical formula C₅H₁₁BrO.[1][2][3] Its structure features a butane backbone with a bromine atom on the first carbon (C1) and a methoxy group on the second carbon (C2). This arrangement classifies it as a primary alkyl halide, a structural feature that profoundly influences its reactivity.[1] The presence of a stereocenter at C2 means the compound exists as a pair of enantiomers, (2S)-1-bromo-2-methoxybutane and (2R)-1-bromo-2-methoxybutane.[4]
| Identifier | Value | Source |
| IUPAC Name | 1-bromo-2-methoxybutane | [1][2] |
| CAS Number | 24618-34-6 | [1][2][5] |
| Molecular Formula | C₅H₁₁BrO | [1][2][3] |
| Molecular Weight | 167.04 g/mol | [1][2][4] |
| Canonical SMILES | CCC(CBr)OC | [1][2] |
| InChI Key | ZDWMGSKUKFNYCX-UHFFFAOYSA-N | [1][2] |
Physicochemical Properties: A Quantitative Overview
The physical properties of 1-bromo-2-methoxybutane are consistent with a moderately polar organic halide. Its boiling point is elevated relative to simpler alkyl halides due to its increased molecular weight and the presence of the ether functional group, which enhances van der Waals forces.[1] The compound is typically a colorless to pale yellow liquid.[1]
| Property | Value | Notes |
| Boiling Point (Calculated) | 128.79 °C (401.94 K) | At standard atmospheric pressure.[1] |
| Aqueous Solubility | Limited (~28 mg/L) | Calculated log water solubility of -1.55, reflecting its primarily hydrocarbon character.[1] |
| Organic Solvent Compatibility | Extensive | Readily soluble in common organic solvents like ethers, alcohols, and chlorinated hydrocarbons. |
| Vapor Pressure & Volatility | Moderate | A Kovats retention index of 846 indicates intermediate volatility.[1][2] |
Synthesis and Purification Protocols
The most common laboratory synthesis of 1-bromo-2-methoxybutane involves the nucleophilic substitution of the hydroxyl group in 2-methoxybutan-1-ol.
Protocol: Synthesis from 2-methoxybutan-1-ol via Acid-Catalyzed Bromination
This protocol describes the conversion of 2-methoxybutan-1-ol to 1-bromo-2-methoxybutane using hydrobromic acid with a sulfuric acid catalyst. The key principle is the protonation of the alcohol's hydroxyl group by the strong acid, converting it into a good leaving group (water), which is then displaced by the bromide nucleophile.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a round-bottom flask with a reflux condenser and a heating mantle. Ensure all glassware is dry.
-
Reagent Charging: To the flask, add 2-methoxybutan-1-ol. Cautiously add concentrated hydrobromic acid (48%) and a catalytic amount of concentrated sulfuric acid.
-
Reaction Conditions: Heat the mixture to reflux at approximately 90–95°C.[1] Maintain this temperature for 12–16 hours to ensure the reaction proceeds to completion. The extended reaction time is necessary due to the slight steric hindrance from the methoxy group at the β-position.[1]
-
Workup and Isolation: After cooling, transfer the mixture to a separatory funnel. Wash with water, followed by a saturated sodium bicarbonate solution to neutralize excess acid, and finally with brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure. The crude product is then purified by distillation to yield pure 1-bromo-2-methoxybutane (approximate yield: 42.9%).[1]
Causality Behind Experimental Choices:
-
Reflux: Heating under reflux prevents the loss of the volatile reactant and product, ensuring the reaction can be maintained at a constant, elevated temperature to achieve a reasonable rate.[6]
-
H₂SO₄ Catalyst: Sulfuric acid acts as a catalyst by protonating the hydroxyl group, making it a much better leaving group (H₂O vs. OH⁻), thereby facilitating the substitution reaction.[1]
-
Aqueous Workup: The washing steps are critical to remove unreacted acids, salts, and water-soluble impurities, leading to a cleaner crude product before the final distillation.
Caption: Synthesis workflow for 1-Bromo-2-methoxybutane.
Chemical Reactivity and Mechanistic Pathways
The reactivity of 1-bromo-2-methoxybutane is dominated by the carbon-bromine bond. The bromine atom is a good leaving group, making the C1 carbon electrophilic and susceptible to attack by nucleophiles. The compound primarily participates in nucleophilic substitution and base-induced elimination reactions.[1]
Nucleophilic Substitution Reactions
As a primary alkyl halide, 1-bromo-2-methoxybutane strongly favors the Sₙ2 (bimolecular nucleophilic substitution) mechanism.[1] This pathway involves a backside attack by the nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon were chiral (in this molecule, the reaction occurs at an achiral center, but the principle is key).[7] The reaction proceeds in a single, concerted step.[6][8]
The Sₙ1 mechanism, which involves the formation of a carbocation intermediate, is less likely due to the instability of the primary carbocation that would need to form.[1][6]
Caption: Generalized SN2 reaction mechanism.
Elimination Reactions
In the presence of a strong, sterically hindered base (e.g., potassium tert-butoxide), 1-bromo-2-methoxybutane can undergo an E2 (bimolecular elimination) reaction to form an alkene.[1][9] This reaction is also a concerted process where the base removes a proton from the C2 carbon, simultaneously forming a double bond between C1 and C2 and ejecting the bromide ion.[9][10]
Competition between Sₙ2 and E2 is a critical consideration. Strong, non-bulky bases/nucleophiles (e.g., NaOH, NaOEt) will favor substitution, while strong, bulky bases (e.g., t-BuOK) will favor elimination due to steric hindrance preventing nucleophilic attack at the C1 carbon.[9][11]
Caption: Generalized E2 reaction mechanism.
Spectroscopic Profile
While specific spectra are proprietary, the structure of 1-bromo-2-methoxybutane allows for the confident prediction of its key spectroscopic features.
-
¹H NMR: The spectrum would be complex due to the chiral center at C2, potentially making adjacent protons diastereotopic. Key signals would include:
-
A multiplet for the -CH₂Br protons, shifted downfield due to the bromine's electron-withdrawing effect.
-
A singlet for the -OCH₃ protons around 3.3-3.4 ppm.
-
Multiplets for the -CH- and -CH₂- protons of the butyl chain.
-
A triplet for the terminal -CH₃ group.
-
-
¹³C NMR: Expect five distinct signals corresponding to the five unique carbon atoms in the molecule. The -CH₂Br carbon would appear furthest downfield among the sp³ carbons, followed by the -CHO- carbon.
-
IR Spectroscopy: Characteristic peaks would include C-H stretching vibrations (~2850-3000 cm⁻¹), a strong C-O stretching vibration for the ether linkage (~1100 cm⁻¹), and a C-Br stretching vibration in the fingerprint region (~500-600 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak (M⁺) and the [M+2]⁺ peak, with roughly equal intensities, which is indicative of the presence of one bromine atom.
Safety and Handling
1-Bromo-2-methoxybutane is a hazardous chemical that requires careful handling in a well-ventilated fume hood.[12]
-
GHS Hazard Statements:
-
Precautionary Measures:
Applications in Research and Development
The bifunctional nature of 1-bromo-2-methoxybutane makes it a valuable intermediate in organic synthesis.[1]
-
Pharmaceutical and Agrochemical Synthesis: It serves as a building block for introducing the 2-methoxybutyl moiety into more complex target molecules.[1]
-
Alkylation Reactions: The reactive C-Br bond allows it to act as an alkylating agent, forming new carbon-carbon or carbon-heteroatom bonds through Sₙ2 reactions with appropriate nucleophiles.[1]
-
Grignard Reagents: It can be used to prepare the corresponding Grignard reagent, which is a powerful tool for forming new C-C bonds with carbonyl compounds and other electrophiles.[1]
Its unique substitution pattern provides a scaffold that is utilized in the synthesis of a wide range of more complex chemical structures.
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